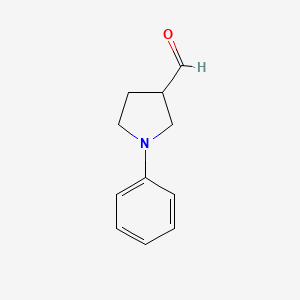

1-Phenylpyrrolidine-3-carbaldehyde

Description

1-Phenylpyrrolidine-3-carbaldehyde is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a phenyl group at the 1-position and a formyl (carbaldehyde) group at the 3-position. Its molecular formula is C₁₁H₁₁NO, and its structure combines aromatic (phenyl) and aliphatic (pyrrolidine) components with a reactive aldehyde moiety.

Properties

IUPAC Name |

1-phenylpyrrolidine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHMTEXVWMSVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785187-92-9 | |

| Record name | 1-phenylpyrrolidine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpyrrolidine-3-carbaldehyde can be synthesized through the oxidative ring contraction of piperidine derivatives. This process involves the use of specific oxidants and additives to achieve the desired product . The reaction conditions typically include the use of copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere at elevated temperatures .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves similar oxidative processes as those used in laboratory synthesis. The scalability of these methods would depend on optimizing reaction conditions and ensuring the availability of necessary reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid.

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Phenylpyrrolidine-3-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Phenylpyrrolidine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific targets involved .

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde ()

- Structure : Indole core with phenylsulfonyl (electron-withdrawing) at position 1 and formyl at position 3.

- Key Differences: Heterocycle: Indole (aromatic, fused benzene-pyrrole) vs. pyrrolidine (saturated 5-membered ring). Substituents: Phenylsulfonyl (polar, electron-withdrawing) vs. phenyl (neutral, electron-donating).

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid ()

- Structure : Pyrrolidine with methyl at position 1, ketone at position 5, and carboxylic acid at position 3.

- Key Differences :

1-Ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde ()

- Structure : Fused pyrrolopyridine system with ethyl at position 1 and formyl at position 3.

- Key Differences: Heterocycle: Bicyclic pyrrolopyridine (π-electron-rich) vs. monocyclic pyrrolidine. Substituents: Ethyl (electron-donating) vs. phenyl (bulkier, aromatic). The fused system may enhance planarity and π-π stacking interactions in biological systems .

1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde ()

- Structure : Pyrrole with pyridinylmethyl at position 1 and formyl at position 2.

- Key Differences :

Data Table: Structural and Functional Comparison

Key Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl in ) increase aldehyde reactivity, whereas electron-donating groups (e.g., ethyl in ) may stabilize intermediates in synthetic pathways.

- Ring Flexibility : Saturated pyrrolidine (target compound) offers greater conformational flexibility than fused systems (e.g., ), impacting binding affinity in drug design.

Biological Activity

1-Phenylpyrrolidine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 201.24 g/mol. The compound features a pyrrolidine ring attached to a phenyl group and an aldehyde functional group, which plays a crucial role in its biological interactions.

Synthesis Methods:

The synthesis of this compound can be achieved through various methods, including:

- Aldol Condensation: This method involves the reaction of suitable aldehydes and ketones under basic conditions to form the desired compound.

- Reduction Reactions: The aldehyde can be reduced to form alcohol derivatives, which can subsequently undergo further transformations to yield this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group is known to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to alterations in several biochemical pathways, including:

- Enzyme Inhibition: It may inhibit enzyme functions by binding to active sites.

- Modulation of Cellular Signaling: The compound can influence signaling pathways by interacting with specific receptors or proteins.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties. For instance, studies evaluating related pyrrolidine derivatives demonstrated significant antimicrobial effects against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus pumilus

These studies utilized standard antimicrobial assays to assess the efficacy of the compounds against these pathogens .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using assays such as the PFRAP (Potassium Ferricyanide Reducing Ability of Plasma) assay. Compounds derived from this structure have shown promising results in scavenging free radicals, indicating their potential use in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.